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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a
halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic
chemistry. This document details its chemical properties, a proposed synthetic pathway with
detailed experimental protocols, and a discussion of the potential biological significance of the

dichloropyridine scaffold.
SMILES Notation:C1=CC(=NC(=C10)CI)CI[1]

Physicochemical and Computed Properties

The following tables summarize the key physicochemical and computed properties for 2,6-
Dichloropyridin-3-ol. This data is essential for understanding its behavior in biological and
chemical systems.

Table 1: Chemical Identifiers and Molecular Properties[1]
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Identifier Value

IUPAC Name 2,6-dichloropyridin-3-ol

SMILES C1=CC(=NC(=C10)CI)CI

inChi INChl=1S/C5H3CI2NO/c6-4-2-1-3(9)5(7)8-4/h1-
2,9H

InChlKey CDDCESLWCVAQMG-UHFFFAQOYSA-N

Molecular Formula CsHsCINO

Molecular Weight 163.99 g/mol

Monoisotopic Mass 162.9591691 Da

Table 2: Computed Physicochemical Properties|[1]

Property Value
XLogP3-AA 1.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 0

Exact Mass 162.9591691 Da
Topological Polar Surface Area 33.1A2

Heavy Atom Count 9

Complexity 142

Proposed Synthetic Pathway and Experimental
Protocols

While a direct, published synthesis for 2,6-Dichloropyridin-3-ol is not readily available in the
reviewed literature, a plausible and robust multi-step synthetic route can be proposed based on
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established chemical transformations of pyridine derivatives. The proposed pathway starts from
the commercially available 2,6-dichloropyridine.

The overall proposed synthetic workflow is as follows:

Proposed Synthesis of 2,6-Dichloropyridin-3-ol
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Caption: Proposed multi-step synthesis of 2,6-Dichloropyridin-3-ol.

Step 1: Nitration of 2,6-Dichloropyridine

This procedure details the synthesis of 2,6-dichloro-3-nitropyridine, a key intermediate. The
protocol is adapted from established methods for the nitration of dichloropyridines.[2][3][4][5]

Experimental Protocol:
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o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer,
and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice
bath to 0°C.

o Addition of Reactant: Slowly add 2,6-dichloropyridine (e.g., 5 g, 0.033 mol) portion-wise to
the stirred, cooled sulfuric acid, ensuring the temperature remains below 10°C.

o Addition of Nitrating Agent: Add fuming nitric acid (e.g., 10 mL) dropwise via the dropping
funnel. Maintain the reaction temperature at 0°C during the addition.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Subsequently, heat the reaction mixture to 65°C for 2
hours. Monitor the reaction progress using thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and carefully
pour it onto crushed ice with vigorous stirring.

« |solation: The solid precipitate, 2,6-dichloro-3-nitropyridine, is collected by vacuum filtration.
Wash the solid with cold water until the filtrate is neutral.

 Purification: Dry the product under vacuum. The crude product can be further purified by
column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system to
yield the pure 2,6-dichloro-3-nitropyridine.[2]

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

This step involves the reduction of the nitro group to an amine, yielding 2,6-dichloro-3-
aminopyridine. The protocol is based on standard methods for the reduction of aromatic nitro
compounds using iron powder.[6]

Experimental Protocol:

e Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 2,6-dichloro-3-
nitropyridine (e.g., 0.05 mol), reduced iron powder (e.g., 3 equivalents), 95% ethanol (e.g.,
40 mL), and water (e.g., 10 mL).
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 Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the
mixture.

e Reaction: Heat the mixture to reflux on a steam bath for 1-2 hours, or until TLC analysis
indicates the complete consumption of the starting material.

« |solation: While hot, filter the reaction mixture to remove the iron sludge. Wash the iron
residue with hot 95% ethanol.

 Purification: Combine the filtrate and washings and evaporate the solvent under reduced
pressure. The resulting residue, crude 2,6-dichloro-3-aminopyridine, can be recrystallized
from water or another suitable solvent to yield the purified product.

Step 3: Diazotization and Hydrolysis to 2,6-
Dichloropyridin-3-ol

The final step is the conversion of the amino group of 2,6-dichloro-3-aminopyridine to a
hydroxyl group via a diazonium salt intermediate. This is a well-established transformation,
often referred to as a Sandmeyer-type reaction.[7][8][9]

Experimental Protocol:
o Diazotization:

o Dissolve 2,6-dichloro-3-aminopyridine in an aqueous solution of sulfuric acid (e.g., 2 M)
and cool the mixture to 0-5°C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise to the
stirred amine solution. The temperature should be strictly maintained below 5°C to ensure
the stability of the diazonium salt. The addition is continued until a slight excess of nitrous
acid is detected (test with starch-iodide paper).

» Hydrolysis of the Diazonium Salt:

o After the diazotization is complete, the reaction mixture containing the diazonium salt is
gently heated to approximately 50-60°C. The decomposition of the diazonium salt is
typically accompanied by the evolution of nitrogen gas.
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o Maintain this temperature until the gas evolution ceases, indicating the completion of the
hydrolysis.

e Work-up and Isolation:

o Cool the reaction mixture to room temperature.

o Extract the product, 2,6-Dichloropyridin-3-ol, with a suitable organic solvent such as
diethyl ether or ethyl acetate.

o Combine the organic extracts, wash with a saturated sodium bicarbonate solution to
remove any residual acid, followed by a wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purification: The crude 2,6-Dichloropyridin-3-ol can be purified by column chromatography
or recrystallization to yield the final product.

Biological Activity and Drug Development Context

While specific biological assays and signaling pathway data for 2,6-Dichloropyridin-3-ol are
not available in the public domain, the substituted pyridine scaffold is a cornerstone in
medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological
activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory
properties.[10]

The logical relationship for the development of bioactive pyridine derivatives can be visualized

as follows:
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Structure-Activity Relationship (SAR) Logic for Pyridine Derivatives
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Caption: Logical flow of structure-activity relationships in pyridine-based drug design.

The chlorine atoms at the 2 and 6 positions of the pyridine ring in 2,6-Dichloropyridin-3-ol
significantly influence the electron distribution of the aromatic system, which can be crucial for
its interaction with biological targets. The hydroxyl group at the 3-position provides a hydrogen
bond donor and acceptor, which can be vital for binding to the active sites of enzymes or
receptors. Therefore, 2,6-Dichloropyridin-3-ol represents a valuable building block for
creating libraries of compounds for screening in various disease models.
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Safety and Handling

Table 3: GHS Hazard Classification for 2,6-Dichloropyridin-3-ol[1]

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation

Serious Eye Damage/Eye Irritation (Category 2)  H319: Causes serious eye irritation

Specific Target Organ Toxicity, Single Exposure ] o
] o H335: May cause respiratory irritation
(Category 3), Respiratory tract irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.

Disclaimer: The experimental protocols described herein are based on established chemical
literature for analogous compounds and are provided for informational purposes for qualified
researchers. These procedures have not been independently validated for the specific
synthesis of 2,6-Dichloropyridin-3-ol and should be performed with all necessary safety
precautions and after a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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